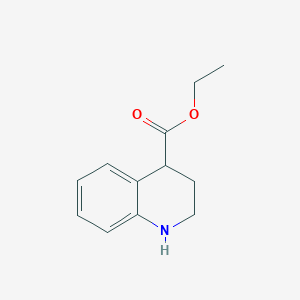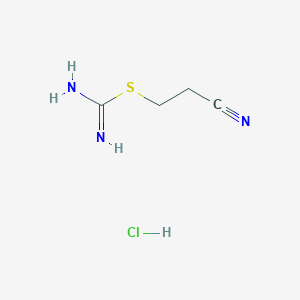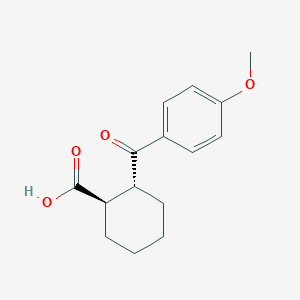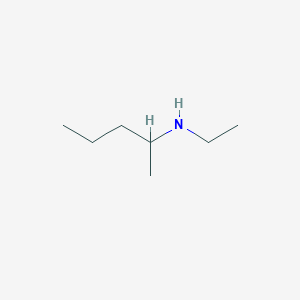
3-(2-Methyl-indol-1-yl)-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-indol-1-yl)-propylamine (MIPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of indole, a five-membered heterocyclic aromatic compound that is found in many natural products. The compound is used in the synthesis of various compounds, and its mechanism of action has been studied in detail. MIPA has been shown to have biochemical and physiological effects, and has been used in laboratory experiments with both advantages and limitations.
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
The compound 3-(2-Methyl-indol-1-yl)-propylamine, also referred to in the literature under related structures, has been studied for its structural characteristics and molecular interactions. For instance, a study by Chadeayne et al. (2019) analyzed a similar compound, N-Methyl-N-propyltryptamine, highlighting its molecular structure and the formation of one-dimensional chains through N—H...N hydrogen bonds between indole H atoms and trialkylamine N atoms. This study provides insights into the potential intermolecular interactions and structural stability of compounds within this class (Chadeayne, Golen, & Manke, 2019).
Synthesis and Chemical Reactions
The synthesis and reactivity of compounds related to 3-(2-Methyl-indol-1-yl)-propylamine have been explored in various studies. Zhang, Sun, and Yan (2012) described a domino reaction involving arylamine, methyl propiolate, aromatic aldehyde, and indole, facilitating the synthesis of functionalized indol-3-yl acrylates. This research underscores the versatility of indole-based compounds in synthetic organic chemistry and their potential utility in creating diverse chemical entities (Zhang, Sun, & Yan, 2012).
Antimicrobial and Anti-inflammatory Applications
A series of novel compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile and others were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The study by Gadegoni and Manda (2013) highlights the potential biomedical applications of indole-based compounds, suggesting their utility in developing new therapeutic agents (Gadegoni & Manda, 2013).
Corrosion Inhibition
The effectiveness of 3-amino alkylated indoles, which share structural features with 3-(2-Methyl-indol-1-yl)-propylamine, as corrosion inhibitors for mild steel in acidic environments was investigated by Verma et al. (2016). This study demonstrates the potential industrial applications of indole derivatives in protecting metals from corrosion, contributing to materials science and engineering (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).
Antitumor Activity
Research into the antitumor properties of indole-based compounds has led to the synthesis of novel derivatives such as 3-[(methyl)bis(5-trialkylsilylfuran-2-yl)silyl]propylamines. The study conducted by Ignatovich et al. (2012) explores the impact of structural variations on the cytotoxicity of these compounds, providing a foundation for the development of new anticancer drugs (Ignatovich, Romanov, Spura, Popelis, Domracheva, & Shestakova, 2012).
Propriétés
IUPAC Name |
3-(2-methylindol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIWTLDIAFCSBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-indol-1-yl)-propylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


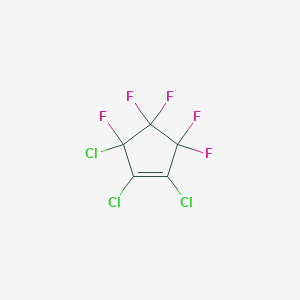
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)
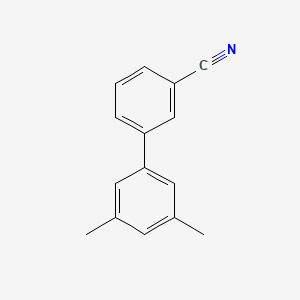
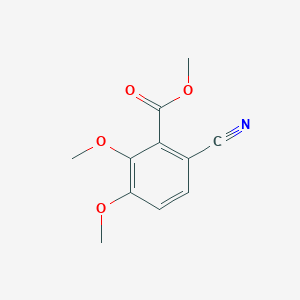

![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
